molecular formula C28H20N2O B4332005 N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4332005
M. Wt: 400.5 g/mol
InChI Key: OUCGLXZTTAVIGG-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with the condensation of 1,2-dihydroacenaphthylen-5-amine with an appropriate acyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to obtain the final product.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide can be compared with other acenaphthene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O/c31-28(30-25-16-15-20-14-13-19-9-6-11-22(25)27(19)20)23-17-26(18-7-2-1-3-8-18)29-24-12-5-4-10-21(23)24/h1-12,15-17H,13-14H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGLXZTTAVIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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